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molecular formula C7H9N3O B159474 6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde CAS No. 126352-82-7

6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde

Cat. No. B159474
M. Wt: 151.17 g/mol
InChI Key: WRFYHFYOWBNZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179801B2

Procedure details

To N,N-dimethylformamide (307 ml) was added dropwise phosphorus oxychloride (123 ml) under ice-cooling. To the mixture was added a solution of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-4-carbaldehyde (100 g) in N,N-dimethylformamide (200 ml) under ice-cooling. The reaction mixture was stirred at 80° C. for 2 hours. After cooling, water was added to the reaction mixture, and the mixture was neutralized with sodium carbonate. The mixture was extracted with chloroform. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue was triturated with hexane and dried in vacuo to give 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde (65 g) as a solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
123 mL
Type
reactant
Reaction Step Four
Quantity
307 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[N:6]1[N:10]2[CH2:11][CH2:12][CH2:13][N:14](C=O)[C:9]2=[CH:8][CH:7]=1.O.[C:18](=O)([O-])[O-:19].[Na+].[Na+]>CN(C)C=O>[N:6]1[N:10]2[CH2:11][CH2:12][CH2:13][NH:14][C:9]2=[C:8]([CH:18]=[O:19])[CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N1=CC=C2N1CCCN2C=O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
123 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
307 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC(=C2N1CCCN2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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